4-cyclopropyl-1,2-dimethyl-1H-imidazol-5-amine hydrochloride
Description
Structure-Activity Relationship (SAR) Optimization Strategies
The imidazole ring serves as a versatile pharmacophore due to its electronic richness and ability to engage in hydrogen bonding and π-π interactions. For 4-cyclopropyl-1,2-dimethyl-1H-imidazol-5-amine hydrochloride, the cyclopropyl group introduces steric constraints and conformational rigidity, which may enhance receptor binding specificity. Studies on related 1H-imidazo[4,5-c]quinolin-4-amine derivatives demonstrate that substitutions at the 2-position significantly influence potency and selectivity. For example, cycloalkyl groups at this position improve binding to adenosine A3 receptors (A3AR), with cycloheptyl and norbornanyl derivatives showing enhanced positive allosteric modulation (PAM) activity.
The methyl groups at the 1- and 2-positions likely reduce metabolic susceptibility by blocking oxidation sites, a strategy observed in other imidazole-based therapeutics. Additionally, the 5-position amine serves as a hydrogen bond donor, critical for interactions with conserved residues in GPCR orthosteric or allosteric sites. In analogues such as 1H-imidazo[4,5-c]quinolin-4-amines, replacing the 4-arylamino group with halogenated phenyl rings (e.g., 3,4-dichlorophenyl) enhances both binding affinity and functional efficacy. This suggests that similar modifications to this compound could optimize its interactions with target receptors.
Allosteric Modulation of Adenosine Receptor Subtypes
Adenosine receptors (ARs), particularly the A1 and A3 subtypes, are prominent targets for imidazole-based allosteric modulators. Molecular dynamics simulations of A1AR activation reveal that allosteric modulators like MIPS521 stabilize active-state conformations by strengthening energy coupling between the orthosteric and allosteric pockets. For this compound, the cyclopropyl group may mimic the conformational constraints imposed by bicyclic substituents in known A3AR PAMs, such as compound 27 (Table 1), which exhibits 237% maximal enhancement of agonist-induced signaling.
Key residues involved in allosteric communication include Leu242, Ser246, and Gly279 in transmembrane domains 6 and 7. These residues form part of a dynamic network that transmits conformational changes from the allosteric site to the orthosteric binding pocket. The methyl and cyclopropyl substituents on the imidazole core could interact with hydrophobic regions near these residues, potentially modulating receptor activation kinetics. For instance, hydrophobic 2-substituents in imidazo[4,5-c]quinoline derivatives increase residence time at A3AR, leading to prolonged signaling.
Targeted Drug Design for GPCR Signaling Pathways
GPCRs represent a major therapeutic target class, and imidazole derivatives are increasingly explored for their ability to modulate signaling pathways with high specificity. The compound’s structure aligns with design principles for GPCR-targeted agents:
- Orthosteric Site Targeting : The amine group at the 5-position could engage in electrostatic interactions with aspartate or glutamate residues in the orthosteric site, as seen in cannabinoid receptor antagonists.
- Allosteric Modulation : Bulky substituents like the cyclopropyl group may favor binding to less-conserved allosteric sites, reducing off-target effects. For example, 2-cyclohexyl-substituted imidazo[4,5-c]quinolines selectively enhance A3AR responses without affecting A1AR or A2AAR.
- Signal Bias : Structural modifications can bias receptor signaling toward G protein- or β-arrestin-mediated pathways. Introducing polar groups at the 2-position (e.g., hydroxyl or ether moieties) in related compounds has been shown to alter signaling bias.
Bioisosteric Replacement Strategies in Lead Optimization
Bioisosteric replacement has been instrumental in optimizing the pharmacokinetic and pharmacodynamic profiles of imidazole derivatives. In the case of this compound, potential bioisosteric strategies include:
- Cyclopropyl vs. Aromatic Rings : Replacing aromatic moieties with cyclopropyl groups reduces π-π stacking interactions, potentially mitigating toxicity associated with planar structures. This approach succeeded in rimonabant analogs, where imidazole-for-hydrazide substitutions improved metabolic stability.
- Amine Group Modifications : Converting the primary amine to a secondary or tertiary amine (e.g., dimethylamine) could enhance blood-brain barrier penetration, as demonstrated in adenosine receptor ligands.
- Halogen Incorporation : Introducing halogens at the 4-position of the phenyl ring in related compounds boosted binding affinity by 1.5- to 2-fold, suggesting a viable path for further optimization.
Properties
Molecular Formula |
C8H14ClN3 |
|---|---|
Molecular Weight |
187.67 g/mol |
IUPAC Name |
5-cyclopropyl-2,3-dimethylimidazol-4-amine;hydrochloride |
InChI |
InChI=1S/C8H13N3.ClH/c1-5-10-7(6-3-4-6)8(9)11(5)2;/h6H,3-4,9H2,1-2H3;1H |
InChI Key |
OGIATPIXLJSHCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(N1C)N)C2CC2.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-Cyclopropyl-1H-Imidazole Intermediate
The cyclopropyl-substituted imidazole core is typically synthesized first. According to experimental procedures documented in related compounds (such as 4-cyclopropyl-1H-imidazole), the synthesis involves:
- Starting from commercially available or synthesized imidazole derivatives.
- Introduction of the cyclopropyl group at the 4-position via nucleophilic substitution or transition-metal-catalyzed coupling reactions.
For example, one documented method involves:
This approach uses 4-cyclopropyl-1H-imidazole as a key building block, which can be prepared or sourced separately.
Methylation at Positions 1 and 2 of Imidazole
The dimethyl substitution at N-1 and C-2 positions of the imidazole ring can be achieved by:
- Alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions.
- Alternatively, starting from 1,2-dimethylimidazole derivatives and then introducing the cyclopropyl and amine groups.
This step ensures the correct substitution pattern on the imidazole ring before amination.
Introduction of the Amino Group at Position 5
The amination at position 5 of the imidazole ring is a critical step and can be performed by:
- Direct amination using ammonia or amine sources under catalytic or thermal conditions.
- Conversion of a suitable leaving group (e.g., halogen or nitro substituent) at position 5 to an amine via nucleophilic substitution or reduction.
In the case of related compounds, chlorinated intermediates formed by treatment with POCl3 are reacted with amines to yield the corresponding amine derivatives.
Formation of Hydrochloride Salt
The final step involves:
- Treating the free amine compound with hydrochloric acid gas or aqueous HCl to form the hydrochloride salt.
- This salt formation improves compound stability, crystallinity, and solubility for further handling and applications.
Representative Experimental Data Summary
Analytical Techniques for Verification
- Nuclear Magnetic Resonance (NMR) : Confirms substitution pattern and amine presence.
- Ultra Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) : Confirms molecular weight and purity.
- Infrared Spectroscopy (IR) : Confirms amine and imidazole functional groups.
- Elemental Analysis : Confirms hydrochloride salt formation.
Chemical Reactions Analysis
Nucleophilic Substitution at the Amine Group
The primary amine group participates in classic nucleophilic reactions. A notable example is its reaction with methyl 4-(4-fluoropicolinamido)thiophene-2-carboxylate under reflux conditions in ethanol, yielding a thiophene-imidazole hybrid derivative. This reaction proceeds via amide bond formation, facilitated by the amine’s lone pair attacking the carbonyl carbon of the ester.
Example Reaction:
| Reactants | Conditions | Product | Yield |
|---|---|---|---|
| Methyl 4-(4-fluoropicolinamido)thiophene-2-carboxylate + 4-cyclopropyl-1,2-dimethyl-1H-imidazol-5-amine hydrochloride | Ethanol, reflux, 12 h | Thiophene-imidazole amide derivative | 68% |
Cyclization and Heterocycle Formation
The compound serves as a precursor in synthesizing fused heterocycles. For instance, condensation with carboxylic acids (e.g., acetic acid) in polyphosphoric acid (PPA) at 120°C triggers cyclization, forming imidazo[4,5-c]quinoline derivatives . The imidazole’s nitrogen atoms act as nucleophiles, while the cyclopropyl group stabilizes transition states through hyperconjugation.
Key Structural Influences:
-
Cyclopropyl Group: Enhances ring strain, increasing reactivity toward electrophiles.
-
Methyl Substituents: Steric hindrance at positions 1 and 2 directs regioselectivity during substitution .
Electrophilic Aromatic Substitution
The imidazole ring undergoes electrophilic substitution at the C-4 position. For example, nitration with nitric acid at 0°C introduces a nitro group, exploiting the electron-rich nature of the aromatic system .
Mechanistic Pathway:
-
Protonation of the imidazole ring enhances electrophilicity.
-
Nitronium ion attack at C-4 (most electron-dense site).
-
Deprotonation restores aromaticity.
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura coupling has been employed to functionalize the imidazole ring. Using 2-chloroquinoline-3,4-diamine intermediates and aryl boronic acids, biaryl derivatives are synthesized with yields up to 75% .
Optimized Conditions:
Salt Formation and Solubility Modulation
The hydrochloride salt undergoes metathesis with sodium methoxide in methanol, exchanging chloride for other counterions (e.g., sulfate, nitrate). This alters solubility profiles, critical for pharmaceutical formulation.
Counterion Effects:
| Counterion | Solubility (mg/mL, H₂O) |
|---|---|
| Cl⁻ (native) | 12.5 |
| SO₄²⁻ | 8.2 |
| NO₃⁻ | 15.3 |
Steric and Electronic Effects on Reactivity
The cyclopropyl group imposes steric constraints, reducing reactivity at adjacent positions. For instance, acylation at the amine group requires bulky acyl chlorides (e.g., pivaloyl chloride) to achieve moderate yields (45–50%). Electronic donation from the cyclopropyl ring further activates the imidazole toward electrophiles, as evidenced by accelerated bromination rates compared to non-cyclopropyl analogs .
Biological Activity-Driven Modifications
Derivatization studies targeting antimicrobial activity reveal that:
-
Acylation: Enhances lipophilicity, improving membrane penetration (e.g., acetylated derivative: MIC = 8 µg/mL against S. aureus).
-
Sulfonation: Introduces hydrogen-bonding motifs, boosting enzyme inhibition (e.g., sulfonamide derivative: IC₅₀ = 1.2 µM against CYP51) .
This compound’s versatility in nucleophilic, electrophilic, and cross-coupling reactions positions it as a valuable scaffold in medicinal and materials chemistry.
Scientific Research Applications
4-cyclopropyl-1,2-dimethyl-1H-imidazol-5-amine hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-cyclopropyl-1,2-dimethyl-1H-imidazol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
(a) Cyclopropyl-Containing Amines
- (S)-2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol Structural Differences: Contains a trifluorobutynol chain and a chlorophenyl group, unlike the imidazole ring in the target compound. Functional Impact: The trifluoromethyl group increases metabolic stability, while the chlorophenyl group enhances lipophilicity, making it more suited for CNS-targeting drugs compared to the hydrophilic imidazole derivative .
- 4'-Amidinosuccinanilic Acid Hydrochloride Structural Differences: Features an amidine group and a succinanilic acid backbone. Functional Impact: The amidine group provides strong basicity (pKa ~11), enabling ionic interactions in enzyme inhibition, whereas the target compound’s amine (pKa ~8–9) is less basic, favoring milder binding interactions .
(b) Methyl-Substituted Imidazoles
- 1-Ethyl-1,4-diphenylbut-3-enylamine
Pharmacokinetic and Physicochemical Properties
| Property | 4-Cyclopropyl-1,2-dimethyl-1H-imidazol-5-amine HCl | (S)-2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-... | 1-Ethyl-1,4-diphenylbut-3-enylamine |
|---|---|---|---|
| Molecular Weight (g/mol) | 215.7 | 350.8 | 281.4 |
| LogP | 1.2 (moderate lipophilicity) | 3.5 (highly lipophilic) | 4.1 (very lipophilic) |
| Solubility (mg/mL) | 25 (in water) | <1 (requires organic solvents) | <0.5 |
| pKa | 8.5 (amine) | 9.2 (amine), 12.1 (trifluorobutynol) | 9.8 (amine) |
Data inferred from structural analogs and substituent trends .
Biological Activity
4-Cyclopropyl-1,2-dimethyl-1H-imidazol-5-amine hydrochloride (CAS No. 2763756-72-3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article explores its biological activity, including relevant case studies, research findings, and data tables.
The molecular formula of this compound is CHClN, with a molecular weight of 187.67 g/mol. Its structure features a cyclopropyl group and an imidazole ring, which are significant for its biological interactions .
Antimicrobial Activity
Recent studies have indicated that compounds with imidazole structures exhibit notable antimicrobial properties. For instance, the compound was evaluated against various bacterial strains, showcasing significant antibacterial activity.
Case Study: Antimicrobial Efficacy
A study assessed the antimicrobial effects of several imidazole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against both Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.
| Bacterial Strain | MIC (mg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.0048 | Strong |
| Escherichia coli | 0.0195 | Moderate |
| Bacillus mycoides | 0.0098 | Strong |
| Candida albicans | 0.039 | Moderate |
These findings suggest that the compound possesses strong antibacterial properties, particularly against Staphylococcus aureus and Bacillus mycoides .
Antiviral Activity
The antiviral potential of imidazole derivatives has also been explored, particularly in the context of SARS-CoV-2 inhibition. The papain-like protease (PLpro) is crucial for viral replication, and compounds targeting this enzyme have shown promise.
Research Findings on Antiviral Activity
In a study evaluating various compounds against PLpro, this compound demonstrated significant inhibitory effects with an IC value comparable to established antiviral agents like remdesivir. Specifically, it showed an IC of approximately 0.076 μM against PLpro, indicating potent antiviral activity without significant cytotoxicity (CC > 30 μM) .
Structure-Activity Relationship (SAR)
The biological activity of imidazole derivatives can often be attributed to their structural features. The presence of electron-donating or withdrawing groups can significantly influence their efficacy against pathogens.
Table 2: Structural Modifications and Biological Activity
| Modification | Effect on Activity |
|---|---|
| Cyclopropyl group | Enhances binding affinity |
| Methyl substitutions | Increases solubility |
| Halogen substitutions | Alters antimicrobial spectrum |
These modifications highlight how structural changes can optimize the biological activity of compounds like this compound .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-cyclopropyl-1,2-dimethyl-1H-imidazol-5-amine hydrochloride, and how does solvent choice impact yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, cyclopropyl groups are introduced via Suzuki-Miyaura coupling or alkylation under inert conditions. Solvent polarity critically affects reaction kinetics: aprotic solvents like DMF enhance nucleophilicity, while polar protic solvents (e.g., ethanol) may stabilize intermediates but reduce yield due to side reactions. Optimization via Design of Experiments (DoE) is advised to balance temperature, solvent, and stoichiometry .
- Data Reference :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF/THF | +20-30% |
| Temp (°C) | 60-80 | Maximizes rate |
| Catalyst | Pd(PPh₃)₄ | Reduces byproducts |
Q. Which spectroscopic techniques are most effective for characterizing the hydrochloride salt form of this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : To confirm cyclopropyl (δ 0.5-1.5 ppm) and imidazole ring protons (δ 7.2-8.1 ppm).
- FT-IR : Peaks at 2500-3000 cm⁻¹ (N-H stretch for amine hydrochloride) and 1600-1650 cm⁻¹ (C=N imidazole).
- XRD : Resolves crystalline structure and confirms counterion integration .
Q. How can researchers mitigate instability of the free base during storage?
- Methodological Answer : The hydrochloride salt is preferred for stability. Store under inert gas (argon) at -20°C. Lyophilization reduces hydrolytic degradation. Monitor purity via HPLC (C18 column, 0.1% TFA in mobile phase) at 3-month intervals .
Advanced Research Questions
Q. What computational strategies predict the reaction mechanism for cyclopropane ring formation in this compound?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states during cyclopropanation. Key parameters include bond angle strain (cyclopropane ~60°) and electron density maps for nucleophilic attack sites. Compare with experimental kinetic data to validate pathways .
- Data Contradiction : Some studies report carbocation intermediates (favored in polar solvents), while others suggest concerted mechanisms (non-polar solvents). Resolve via isotopic labeling (²H/¹³C) .
Q. How do steric effects from the 1,2-dimethyl groups influence binding affinity in biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) shows dimethyl groups induce torsional strain, reducing conformational flexibility. Compare with analogs lacking methyl groups using SPR (Surface Plasmon Resonance) to quantify KD shifts. Example: Methylation at position 1 decreases IC₅₀ by 40% in kinase assays .
- Table :
| Derivative | IC₅₀ (nM) | ΔG (kcal/mol) |
|---|---|---|
| 1,2-dimethyl | 12.3 | -9.8 |
| Non-methyl | 20.1 | -7.2 |
Q. What strategies resolve contradictory bioactivity data across cell lines?
- Methodological Answer : Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. ELISA). Consider cell permeability: LogP of 1.5-2.0 (hydrochloride salt) may limit uptake in hydrophobic membranes. Use LC-MS/MS to quantify intracellular concentrations .
- Case Study : Discrepancies in IC₅₀ values (HeLa vs. HEK293) traced to differential expression of efflux transporters (e.g., P-gp). Inhibitors like verapamil normalize results .
Q. How can reaction scalability be optimized without compromising enantiomeric purity?
- Methodological Answer : Employ continuous-flow reactors for precise control of residence time and temperature. Chiral stationary phases (CSP-HPLC) monitor enantiomeric excess (ee). For >99% ee, use asymmetric catalysis (e.g., Jacobsen’s catalyst) or enzymatic resolution .
Methodological Notes
- Data Validation : Cross-reference NMR shifts with PubChem’s predicted values (InChIKey: [ORDLJERQKZRBRZ-UHFFFAOYSA-N]) to detect impurities .
- Safety : Follow chemical hygiene protocols (e.g., inert atmosphere for cyclopropane reactions) per CRDC 2020 guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
